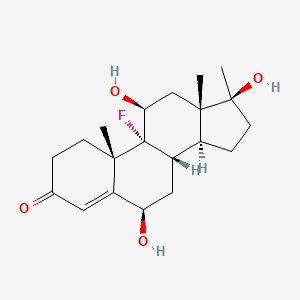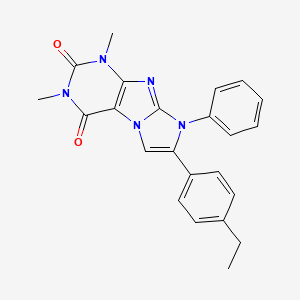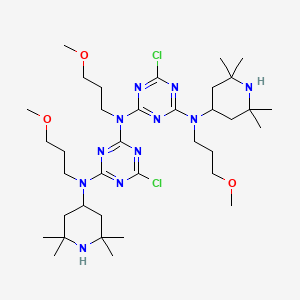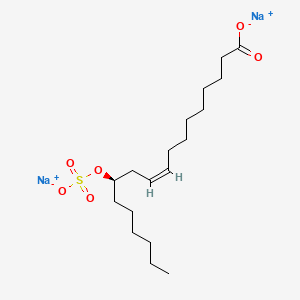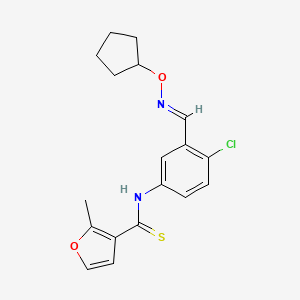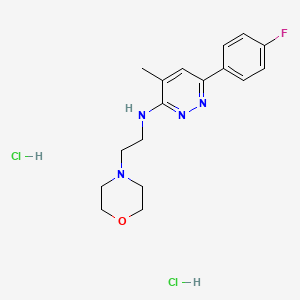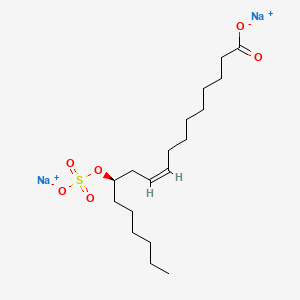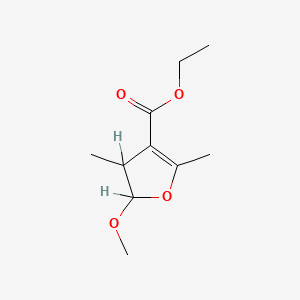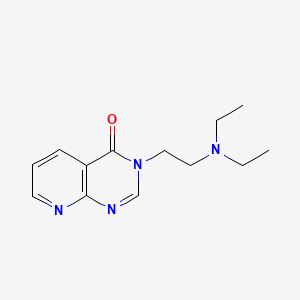
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- typically involves the condensation of pyridine derivatives with suitable amines under controlled conditions. One common method involves the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reaction . Microwave irradiation has also been employed to expedite the synthesis process, reducing reaction times significantly compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes the careful selection of solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(2,3-d)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other vital functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno(2,3-d)pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Pyrido(3,2-d)pyrimidin-4(3H)-ones: Another class of compounds with a similar scaffold, known for their diverse pharmacological activities.
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- stands out due to its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable candidate for drug development .
Eigenschaften
CAS-Nummer |
88350-73-6 |
|---|---|
Molekularformel |
C13H18N4O |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H18N4O/c1-3-16(4-2)8-9-17-10-15-12-11(13(17)18)6-5-7-14-12/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
WPVZJPNWMHMCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C=NC2=C(C1=O)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






